(Chlorodifluoromethyl)trimethylsilane

Description

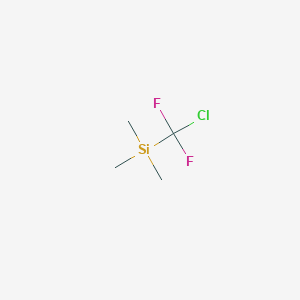

Structure

3D Structure

Properties

IUPAC Name |

[chloro(difluoro)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClF2Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLFKUGPLIRHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Chlorodifluoromethyl)trimethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Chlorodifluoromethyl)trimethylsilane , often abbreviated as TMSCF₂Cl, is a versatile organosilicon reagent of significant interest in synthetic organic chemistry. Its primary utility lies in its role as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate for the introduction of the difluoromethylene group into organic molecules. This functionality is particularly valuable in the development of pharmaceuticals and agrochemicals, as the difluoromethylene group can act as a bioisostere for an ether oxygen or a carbonyl group, often imparting unique physicochemical and biological properties.[1][2][3][4][5] This guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of this compound.

Core Properties

This compound is a colorless liquid at room temperature.[4] While precise, experimentally determined physical constants are not widely reported, predicted and analogous compound data provide valuable estimates. It is crucial to handle this reagent under an inert atmosphere and at low temperatures due to its reactivity and volatility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (TMSCF₂Cl) | (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | (Trifluoromethyl)trimethylsilane (TMSCF₃) |

| CAS Number | 115262-00-5[3] | 115262-01-6 | 81290-20-2 |

| Molecular Formula | C₄H₉ClF₂Si[3] | C₄H₉BrF₂Si | C₄H₉F₃Si |

| Molecular Weight | 158.65 g/mol [4] | 203.10 g/mol | 142.20 g/mol |

| Boiling Point | ~85 °C (Predicted)[1] | 108 °C (lit.)[6] | 54-55 °C (lit.)[7] |

| Density | 1.039 g/cm³ (Predicted)[8] | 1.306 g/cm³ | 0.962 g/mL at 20 °C (lit.)[7] |

| Refractive Index (n/D) | Not Available | 1.407 | 1.386 |

| Storage Temperature | 2-8 °C or -20 °C[6] | -20 °C[6] | 2-8 °C |

Spectroscopic Data

Table 2: Predicted and Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts (δ) / Fragmentation Pattern |

| ¹H NMR | A sharp singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃), likely in the region of 0.2-0.4 ppm. |

| ¹³C NMR | A signal for the methyl carbons of the trimethylsilyl group and a signal for the chlorodifluoromethyl carbon, which would be split by the two fluorine atoms (triplet). |

| ¹⁹F NMR | A singlet for the two equivalent fluorine atoms. The chemical shift would be indicative of the -CF₂Cl environment.[9] |

| ²⁹Si NMR | A signal characteristic of a silicon atom bonded to three methyl groups and a chlorodifluoromethyl group. |

| IR Spectroscopy | Characteristic peaks for C-H stretching and bending of the methyl groups, Si-C stretching, and C-F and C-Cl stretching. |

| Mass Spectrometry | The molecular ion peak may be of low abundance. Common fragments would include the loss of a methyl group ([M-15]⁺), the trimethylsilyl cation ([M-CF₂Cl]⁺, m/z 73), and fragments arising from the chlorodifluoromethyl group.[10][11][12] |

Synthesis

This compound can be synthesized from bromochlorodifluoromethane (CF₂BrCl). One common method involves the reaction of CF₂BrCl with an aluminum-based reducing system in the presence of chlorotrimethylsilane.[13] Another approach is the halogen exchange reaction of the more readily available (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) with a chloride source, such as silver chloride or excess chlorotrimethylsilane catalyzed by a quaternary ammonium salt.[1]

Caption: Synthetic routes to this compound.

Chemical Reactivity and Applications

The primary application of this compound is as a source of difluorocarbene (:CF₂). This highly electrophilic intermediate can then participate in a variety of chemical transformations, most notably the gem-difluoroolefination of carbonyl compounds.[1][2]

Gem-Difluoroolefination of Aldehydes and Ketones

In the presence of triphenylphosphine (PPh₃), this compound reacts with aldehydes and activated ketones to yield the corresponding 1,1-difluoroalkenes.[1][14][15] This reaction is believed to proceed through the in-situ formation of a difluoromethylene phosphonium ylide. Comparative studies have shown that TMSCF₂Cl can be more effective than its bromo- and trifluoro-analogs in this transformation.[1][15]

Caption: Reaction pathway for gem-difluoroolefination.

Experimental Protocols

The following is a representative experimental protocol for the gem-difluoroolefination of an aldehyde using this compound, based on procedures reported in the literature.[14][16]

Deoxygenative Gem-Difluoroolefination of 1-Naphthaldehyde

Materials:

-

1-Naphthaldehyde

-

This compound (TMSCF₂Cl)

-

Triphenylphosphine (PPh₃)

-

Tetrabutylammonium chloride (TBAC) (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry pressure tube equipped with a magnetic stir bar, add 1-naphthaldehyde (0.5 mmol, 1.0 equiv), triphenylphosphine (1.5 mmol, 3.0 equiv), and a catalytic amount of tetrabutylammonium chloride (e.g., 5 mol %).

-

Seal the pressure tube and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF (e.g., 2 mL) via syringe.

-

Add this compound (1.0 mmol, 2.0 equiv) via syringe.

-

Seal the pressure tube tightly and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(difluorovinyl)naphthalene.

Characterization:

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

Caption: General workflow for gem-difluoroolefination.

Safety Information

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine [beilstein-journals.org]

- 2. [PDF] Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine | Semantic Scholar [semanticscholar.org]

- 3. This compound | 115262-00-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TriMethyl(broModifluoroMethyl)silane | 115262-01-6 [chemicalbook.com]

- 7. (Trifluoromethyl)trimethylsilane CAS#: 81290-20-2 [m.chemicalbook.com]

- 8. This compound CAS#: 115262-00-5 [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of (Chlorodifluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chlorodifluoromethyl)trimethylsilane, often abbreviated as TMSCF₂Cl, is a valuable reagent in organic synthesis, primarily utilized as a precursor for the versatile difluorocarbene (:CF₂). Its application spans a range of transformations, including the synthesis of gem-difluoroalkenes, difluorocyclopropanes, and other fluorinated molecules of interest in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and relevant quantitative data.

Core Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic strategies. The most prominent and widely cited method involves the reductive silylation of bromochlorodifluoromethane. An alternative approach relies on the halogen exchange of a related brominated silane.

Reductive Silylation of Bromochlorodifluoromethane

This is the most common and high-yielding method for the synthesis of this compound. The reaction involves the treatment of bromochlorodifluoromethane (CF₂BrCl) with an excess of chlorotrimethylsilane (TMSCl) in the presence of a reducing agent, typically aluminum powder, in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[1][2]

Reaction Scheme:

The proposed mechanism involves the formation of a highly reactive intermediate through the reduction of the carbon-bromine bond by aluminum, which is then trapped by chlorotrimethylsilane.

Caption: Key steps in the reductive silylation synthesis.

Conclusion

This technical guide provides a detailed overview of the synthesis and preparation of this compound, a key reagent for the introduction of the difluoromethylene group in organic synthesis. The reductive silylation of bromochlorodifluoromethane stands out as the most efficient and practical method for its preparation on a laboratory scale. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, enabling the reliable synthesis of this important fluorinated building block. Adherence to inert atmosphere techniques and careful purification are crucial for obtaining high-purity material.

References

An In-depth Technical Guide to (Chlorodifluoromethyl)trimethylsilane

(CAS Number: 115262-00-5)

This technical guide provides a comprehensive overview of (Chlorodifluoromethyl)trimethylsilane, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's chemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms.

Chemical and Physical Properties

This compound, also known as TMSCF2Cl, is a colorless liquid that serves as a key reagent for the introduction of the difluoromethylene group (CF2) into organic molecules. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 115262-00-5 |

| Molecular Formula | C4H9ClF2Si |

| Molecular Weight | 158.65 g/mol |

| Boiling Point | 85-90 °C (predicted) |

| Density | 1.039 g/cm³ (predicted) |

| Physical Form | Clear, transparent liquid |

| Purity | Typically >96% |

| Storage Conditions | 2-8°C, under an inert atmosphere |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of bromochlorodifluoromethane (CF2BrCl) with aluminum and chlorotrimethylsilane in N-methylpyrrolidinone (NMP).

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Bromochlorodifluoromethane (CF2BrCl)

-

Aluminum powder

-

Chlorotrimethylsilane (Me3SiCl)

-

N-methylpyrrolidinone (NMP), anhydrous

-

-

Procedure:

-

In a thick-walled glass reaction tube equipped with a magnetic stirrer, add anhydrous N-methylpyrrolidinone (NMP).

-

Add aluminum powder to the NMP.

-

Add chlorotrimethylsilane to the mixture.

-

Cool the reaction vessel and carefully introduce bromochlorodifluoromethane (a gas at room temperature).

-

Seal the reaction tube and allow the mixture to stir at room temperature. The reaction progress can be monitored by GC analysis.

-

Upon completion, the reaction mixture is worked up to isolate the product. The crude product is typically purified by distillation.

-

This method provides this compound in high yield. The trimethylsilyl group enhances the compound's stability and volatility, making it easier to handle compared to other difluorocarbene precursors.

Applications in Organic Synthesis

This compound is primarily used as a precursor to difluorocarbene (:CF2), a highly reactive intermediate. This allows for the efficient construction of difluoromethylene-containing compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms.

One of the key applications of this compound is in the Wittig-type olefination of aldehydes and ketones to form gem-difluoroolefins. This reaction typically involves the use of triphenylphosphine (PPh3).

Experimental Protocol: gem-Difluoroolefination of 1-Naphthaldehyde

-

Materials:

-

1-Naphthaldehyde

-

This compound (TMSCF2Cl)

-

Triphenylphosphine (PPh3)

-

Tetrabutylammonium chloride (TBAC) (catalytic amount)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

In a pressure tube, dissolve 1-naphthaldehyde (0.5 mmol), triphenylphosphine (1.5 mmol), and a catalytic amount of tetrabutylammonium chloride in anhydrous tetrahydrofuran.

-

Add this compound (1.0 mmol) to the mixture.

-

Seal the tube and heat the reaction mixture at 100 °C for 8 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired gem-difluoroolefin.

-

Table of Reaction Yields for gem-Difluoroolefination of Various Carbonyls

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-Naphthaldehyde | 1-(2,2-Difluorovinyl)naphthalene | 69 |

| 2 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 75 |

| 3 | 4-tert-Butylbenzaldehyde | 1-(tert-Butyl)-4-(2,2-difluorovinyl)benzene | 78 |

| 4 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 72 |

| 5 | 4-Bromobenzaldehyde | 1-Bromo-4-(2,2-difluorovinyl)benzene | 70 |

| 6 | Phenylacetaldehyde | (3,3-Difluoroprop-1-en-1-yl)benzene | 47 |

| 7 | Ethyl 2-oxo-2-phenylacetate | Ethyl 3,3-difluoro-2-phenylacrylate | 85 |

| 8 | Isatin | 3-(Difluoromethylene)indolin-2-one | 82 |

This compound is also an effective reagent for the difluorocyclopropanation of alkenes. The reaction is typically initiated by a halide source at elevated temperatures.

Experimental Protocol: Difluorocyclopropanation of Styrene

-

Materials:

-

Styrene

-

This compound (TMSCF2Cl)

-

Tetrabutylammonium chloride (TBAC) (catalytic amount)

-

Toluene, anhydrous

-

-

Procedure:

-

To a solution of styrene in anhydrous toluene, add a catalytic amount of tetrabutylammonium chloride.

-

Add this compound.

-

Heat the mixture under an inert atmosphere. The reaction progress is monitored by GC.

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the corresponding gem-difluorocyclopropane.

-

Reaction Mechanisms and Workflows

The synthetic utility of this compound stems from its ability to generate difluorocarbene under relatively mild conditions. The proposed mechanisms for its key reactions are illustrated below using Graphviz diagrams.

Caption: Generation of Difluorocarbene from TMSCF2Cl.

The generation of difluorocarbene from this compound is initiated by a nucleophilic attack of a halide ion on the silicon atom. This forms a transient pentacoordinate silicate intermediate which then eliminates difluorocarbene, trimethylsilyl halide, and a chloride ion.

Caption: Wittig-type gem-Difluoroolefination Workflow.

In the Wittig-type reaction, the generated difluorocarbene reacts with triphenylphosphine to form a phosphonium ylide. This ylide then undergoes a [2+2] cycloaddition with a carbonyl compound to form a betaine intermediate, which rearranges to an oxaphosphetane. The oxaphosphetane then collapses to yield the final gem-difluoroolefin product and triphenylphosphine oxide.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is flammable and should be stored in a cool, dry place away from sources of ignition. It is also sensitive to moisture. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the difluoromethylene group in organic synthesis. Its ability to serve as a convenient precursor for difluorocarbene has led to its widespread use in the synthesis of gem-difluoroolefins and difluorocyclopropanes, which are important motifs in drug discovery and materials science. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

The Core Mechanism of Difluorocarbene Generation from (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) has emerged as a versatile and efficient precursor for the in situ generation of difluorocarbene (:CF2), a key intermediate for the introduction of the difluoromethylene (-CF2-) moiety into organic molecules. This difluoromethylene group is of significant interest in pharmaceutical and agrochemical development due to its ability to act as a bioisostere for ether oxygen atoms, hydroxyl groups, or thiol groups, thereby modulating the physicochemical and biological properties of parent compounds.[1] This technical guide provides a comprehensive overview of the core mechanism of difluorocarbene generation from TMSCF2Cl, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this important synthetic tool.

Introduction to Difluorocarbene Chemistry

Difluorocarbene is a highly reactive intermediate that plays a crucial role in the synthesis of a wide array of fluorinated organic compounds.[1][2] As a singlet carbene, it possesses both a vacant p-orbital and a lone pair of electrons, rendering it electrophilic in nature. This electrophilicity allows it to readily react with electron-rich species such as alkenes, alkynes, and various nucleophiles.[2] The development of convenient and reliable methods for the generation of difluorocarbene under mild conditions has been a significant area of research. While several precursors exist, TMSCF2Cl has gained prominence due to its stability, ease of handling, and the ability to generate difluorocarbene catalytically under neutral conditions, avoiding the need for harsh bases or high temperatures that are often required for other methods.[1][3]

The Catalytic Mechanism of Difluorocarbene Generation from TMSCF2Cl

The generation of difluorocarbene from TMSCF2Cl is most effectively initiated by a catalytic amount of a nucleophilic activator, typically a halide ion such as chloride (Cl⁻).[1][3] The process proceeds via a catalytic cycle, which is detailed below.

The proposed mechanism involves the following key steps: [1][3]

-

Nucleophilic Attack: A catalytic amount of a chloride ion acts as a nucleophile and attacks the silicon atom of TMSCF2Cl. This attack leads to the formation of a transient pentacoordinate siliconate intermediate.

-

Formation of Chlorodifluoromethyl Anion: The pentacoordinate siliconate intermediate is unstable and fragments, leading to the cleavage of the Si-CF2Cl bond. This step generates trimethylsilyl chloride (TMSCl) and the chlorodifluoromethyl anion (⁻CF2Cl).

-

α-Elimination: The chlorodifluoromethyl anion is highly unstable and readily undergoes α-elimination. It expels a chloride ion to form the desired difluorocarbene (:CF2).

-

Catalyst Regeneration and Carbene Trapping: The liberated chloride ion can then attack another molecule of TMSCF2Cl, thus propagating the catalytic cycle. The generated difluorocarbene is highly reactive and is immediately trapped in situ by a suitable substrate present in the reaction mixture, such as an alkene or alkyne, to form the corresponding gem-difluorocyclopropane or gem-difluorocyclopropene.

This catalytic process is highly efficient, requiring only a substoichiometric amount of the halide initiator.[3]

Logical Relationship of the Catalytic Cycle

Caption: Catalytic cycle of difluorocarbene generation from TMSCF2Cl initiated by a chloride ion.

Quantitative Data on Difluorocarbene Reactions

The difluorocarbene generated from TMSCF2Cl and its bromine analogue, TMSCF2Br, which reacts via a similar halide-initiated mechanism, has been successfully employed in a variety of transformations. The following tables summarize representative quantitative data for the difluorocyclopropanation of alkenes and alkynes.

Table 1: Difluorocyclopropanation of Alkenes using TMSCF2X (X = Cl, Br)

| Entry | Alkene Substrate | Reagent (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Styrene | TMSCF2Br (1.5) | TBAB (10) | Toluene | 110 | 2 | 1,1-difluoro-2-phenylcyclopropane | 85 |

| 2 | 4-Methylstyrene | TMSCF2Br (1.5) | TBAB (10) | Toluene | 110 | 2 | 1,1-difluoro-2-(p-tolyl)cyclopropane | 92 |

| 3 | 4-Methoxystyrene | TMSCF2Br (1.5) | TBAB (10) | Toluene | 110 | 2 | 1,1-difluoro-2-(4-methoxyphenyl)cyclopropane | 95 |

| 4 | 4-Chlorostyrene | TMSCF2Br (1.5) | TBAB (10) | Toluene | 110 | 2 | 1-(4-chlorophenyl)-2,2-difluorocyclopropane | 81 |

| 5 | 1-Octene | TMSCF2Br (2.0) | TBAB (10) | Toluene | 110 | 12 | 1,1-difluoro-2-hexylcyclopropane | 78 |

| 6 | Cyclohexene | TMSCF2Cl (2.0) | n-Bu4NCl (10) | Toluene | 110 | 12 | 7,7-difluorobicyclo[4.1.0]heptane | 75 |

Data compiled from analogous reactions with TMSCF2Br, which follows a similar halide-initiated mechanism.

Table 2: Difluorocyclopropenation of Alkynes using TMSCF2Br

| Entry | Alkyne Substrate | Reagent (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | TMSCF2Br (1.5) | TBAB (10) | Toluene | 110 | 2 | 1,1-difluoro-2-phenylcycloprop-2-ene | 85 |

| 2 | 1-Phenyl-1-propyne | TMSCF2Br (1.5) | TBAB (10) | Toluene | 110 | 2 | 1,1-difluoro-2-methyl-3-phenylcycloprop-2-ene | 91 |

| 3 | 1-Octyne | TMSCF2Br (1.5) | TBAB (10) | Toluene | 110 | 4 | 1,1-difluoro-2-hexylcycloprop-2-ene | 88 |

| 4 | Diphenylacetylene | TMSCF2Br (1.5) | TBAB (10) | Toluene | 110 | 2 | 1,1-difluoro-2,3-diphenylcycloprop-2-ene | 93 |

| 5 | Ethyl propiolate | TMSCF2Br (1.5) | TBAB (10) | Toluene | 110 | 2 | Ethyl 2,2-difluorocycloprop-1-ene-1-carboxylate | 75 |

TBAB = Tetrabutylammonium bromide. Data sourced from studies on TMSCF2Br.[2]

Experimental Protocols

The following section provides a generalized experimental protocol for the difluorocyclopropanation of an alkene using TMSCF2Cl.

General Procedure for the Difluorocyclopropanation of Alkenes

Materials:

-

This compound (TMSCF2Cl)

-

Alkene substrate

-

Tetrabutylammonium chloride (n-Bu4NCl) or other suitable halide catalyst

-

Anhydrous toluene or other suitable high-boiling solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), add the alkene substrate (1.0 equiv), the halide catalyst (e.g., n-Bu4NCl, 0.1 equiv), and anhydrous toluene.

-

Addition of Reagent: Add TMSCF2Cl (1.5-2.0 equiv) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain for the required time (2-12 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Experimental Workflow Diagram

Caption: A typical experimental workflow for difluorocyclopropanation using TMSCF2Cl.

Conclusion

This compound is a highly effective and versatile reagent for the generation of difluorocarbene under mild, catalytic, and neutral conditions. The halide-initiated catalytic cycle provides an efficient pathway to this valuable synthetic intermediate, which can be readily applied in various chemical transformations, most notably the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes. The operational simplicity and the ability to avoid harsh reaction conditions make TMSCF2Cl an attractive choice for the incorporation of the difluoromethylene unit in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides the fundamental mechanistic understanding and practical knowledge required for the successful application of this reagent in a research and development setting.

References

An In-depth Technical Guide on the Reactivity and Stability of (Chlorodifluoromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chlorodifluoromethyl)trimethylsilane, commonly abbreviated as TMSCF₂Cl, is a versatile organosilicon reagent that has garnered significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its core reactivity, stability, and handling procedures. Primarily, TMSCF₂Cl serves as an efficient precursor to difluorocarbene (:CF₂), a key intermediate for the synthesis of gem-difluoroolefins from carbonyl compounds. It is also employed in nucleophilic chlorodifluoromethylation reactions. This document details its synthesis, summarizes its reactivity with various substrates, and provides specific experimental protocols for its key applications. While quantitatively precise data on its thermal and hydrolytic stability is not extensively documented, available information suggests it is a moisture- and air-stable compound under standard laboratory conditions, offering practical advantages over other halodifluoromethyl)trimethylsilanes.

Chemical Properties and Stability

This compound is a colorless liquid with the chemical formula C₄H₉ClF₂Si and a molecular weight of 158.65 g/mol .[1] Its structure features a chlorodifluoromethyl group bonded to a trimethylsilyl moiety. This combination imparts a unique reactivity profile, primarily centered around the generation of difluorocarbene.

Stability:

While detailed quantitative studies on the thermal and hydrolytic stability of TMSCF₂Cl are not widely available in peer-reviewed literature, empirical evidence and supplier information provide valuable insights. The compound is generally described as being moisture- and air-stable, which simplifies its handling and storage compared to more sensitive reagents.[2] For long-term storage, refrigeration at 2-8°C is recommended to maintain its purity and reactivity.

The stability of organosilanes is influenced by the electronegativity of the substituents on the silicon atom. Highly electronegative atoms, such as fluorine, are known to strengthen the silicon-carbon bond, which can enhance thermal stability.[3] Although specific thermogravimetric analysis (TGA) data for TMSCF₂Cl is not readily found, this general principle suggests it possesses reasonable thermal stability for typical synthetic applications.

Handling and Safety:

As with all chemical reagents, proper safety precautions should be observed when handling TMSCF₂Cl. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of fire, carbon dioxide, dry chemical powder, or foam are suitable extinguishing agents.[5] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

Synthesis of this compound

TMSCF₂Cl can be synthesized through several routes, with two prominent methods detailed below.

Method 1: From Bromochlorodifluoromethane (CF₂BrCl)

A high-yield synthesis involves the reaction of bromochlorodifluoromethane with aluminum and chlorotrimethylsilane in N-methylpyrrolidinone (NMP).[2]

-

Reaction Scheme: CF₂BrCl + Al + Me₃SiCl → Me₃SiCF₂Cl

-

Protocol: In the presence of N-methylpyrrolidinone, bromochlorodifluoromethane reacts with aluminum and chlorotrimethylsilane to afford this compound in high yield.[2]

Method 2: Halogen Exchange from (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

TMSCF₂Cl can also be prepared via a bromo-chloro exchange reaction from the corresponding bromide precursor, TMSCF₂Br.[7][8]

-

Reaction Scheme: Me₃SiCF₂Br + AgCl → Me₃SiCF₂Cl + AgBr

-

Protocol: The reaction is carried out in benzonitrile at room temperature using a slight excess of silver chloride (AgCl) with a catalytic amount of tetrabutylammonium chloride (TBAC). This method can achieve a high conversion rate, and the lower solubility of silver bromide in benzonitrile drives the reaction to completion.[7][8]

Reactivity and Applications

The primary utility of TMSCF₂Cl in organic synthesis stems from its ability to act as a precursor to difluorocarbene and as a nucleophilic chlorodifluoromethylating agent.

Generation of Difluorocarbene for Gem-Difluoroolefination

In the presence of triphenylphosphine (PPh₃), TMSCF₂Cl serves as an excellent source of difluorocarbene for the Wittig-type gem-difluoroolefination of aldehydes and activated ketones.[7][9] This reaction is a straightforward method for installing a gem-difluoroalkene moiety, which is a valuable functional group in medicinal chemistry due to its role as a bioisostere for a carbonyl group.[7]

Comparative studies have shown that TMSCF₂Cl is often superior to its bromine (TMSCF₂Br) and fluorine (TMSCF₃) analogues for this transformation, leading to higher yields of the desired gem-difluoroolefin.[7][9]

Reaction Mechanism Workflow

The reaction is believed to proceed through the in-situ formation of a difluoromethylene phosphonium ylide. The plausible mechanism involves the interaction of TMSCF₂Cl with triphenylphosphine to generate the ylide, which then reacts with the carbonyl compound.

Caption: Proposed reaction pathway for gem-difluoroolefination.

Nucleophilic Chlorodifluoromethylation

TMSCF₂Cl can also be used for the nucleophilic addition of the chlorodifluoromethyl group to electrophiles, such as aldehydes. This reaction is typically initiated by a catalytic amount of a fluoride source, like tetrabutylammonium fluoride (TBAF), in a polar solvent.[2] The reaction proceeds at room temperature and provides access to chlorodifluoromethylated alcohols, which are versatile intermediates for further synthetic transformations.

Reaction Workflow

The fluoride ion is believed to activate the silicon center, facilitating the transfer of the chlorodifluoromethyl anion to the electrophilic carbonyl carbon.

Caption: Fluoride-induced nucleophilic chlorodifluoromethylation.

Experimental Protocols

The following protocols are provided as representative examples of the application of TMSCF₂Cl in organic synthesis.

General Protocol for Gem-Difluoroolefination of Aldehydes

This protocol is adapted from the work of Wang et al.[7]

-

Materials:

-

Aldehyde (1.0 equiv)

-

This compound (TMSCF₂Cl) (2.0 equiv)

-

Triphenylphosphine (PPh₃) (2.0 equiv)

-

Tetrabutylammonium chloride (TBAC) (0.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a pressure tube equipped with a magnetic stir bar, add the aldehyde, triphenylphosphine, and tetrabutylammonium chloride.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous THF via syringe, followed by the addition of this compound.

-

Seal the pressure tube and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS. Reaction times can vary depending on the substrate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired gem-difluoroolefin.

-

| Substrate Type | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Aromatic Aldehydes | 80 - 100 | 8 - 12 | 60 - 85 |

| Enolizable Aldehydes | 80 | 8 - 12 | 40 - 50 |

| Activated Ketones | 80 | 12 - 24 | 50 - 75 |

Table 1: Representative conditions and yields for gem-difluoroolefination with TMSCF₂Cl.

General Protocol for Nucleophilic Chlorodifluoromethylation of Aldehydes

This protocol is based on the method described by Yudin et al.[2]

-

Materials:

-

Aldehyde (1.0 equiv)

-

This compound (TMSCF₂Cl) (1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF) (0.1 equiv, as a 1.0 M solution in THF)

-

Anhydrous polar solvent (e.g., THF, DMF)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde and dissolve it in the anhydrous polar solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound to the stirred solution.

-

Slowly add the solution of TBAF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Combine the organic extracts, dry over a suitable drying agent, filter, and remove the solvent in vacuo.

-

The resulting intermediate silyl ether can be hydrolyzed to the corresponding alcohol by treatment with an acid (e.g., HCl in methanol) or a fluoride source (e.g., TBAF).

-

Purify the final product by column chromatography.

-

| Substrate | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzaldehyde | THF | 0 to rt | High |

| 4-Nitrobenzaldehyde | THF | 0 to rt | High |

| Heptanal | THF | 0 to rt | High |

Table 2: Representative conditions for the nucleophilic chlorodifluoromethylation of aldehydes.

Conclusion

This compound is a valuable and practical reagent for the introduction of the chlorodifluoromethyl and difluoromethylene functionalities into organic molecules. Its notable stability and superior reactivity in certain transformations, such as the gem-difluoroolefination of carbonyls, make it an attractive choice for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, particularly in the fields of medicinal and materials chemistry where the unique properties of fluorinated compounds are highly sought after. Further investigation into its quantitative stability and broader reactivity scope will undoubtedly continue to expand its utility in modern organic synthesis.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) as a Premier Difluoromethylating Agent: A Technical Guide

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and ethereal oxygen moieties, capable of modulating a molecule's physicochemical and biological properties.[1][2] Historically, the synthesis of difluoromethylated compounds has been hampered by the reliance on ozone-depleting substances, harsh reaction conditions, or reagents with a limited substrate scope.[1][2] The development of (chlorodifluoromethyl)trimethylsilane, TMSCF2Cl, has marked a significant advancement, offering a versatile, efficient, and more environmentally benign pathway for the introduction of the valuable CF2H group. This technical guide provides an in-depth overview of TMSCF2Cl, tailored for researchers, scientists, and professionals in drug development.

Synthesis of TMSCF2Cl

The most common and practical laboratory-scale synthesis of TMSCF2Cl involves a halogen exchange reaction from its bromo-analogue, (bromodifluoromethyl)trimethylsilane (TMSCF2Br). While direct synthesis from CF2BrCl and aluminum in the presence of chlorotrimethylsilane has been reported, the halogen exchange route is often more accessible.[3]

Experimental Protocol: Synthesis of TMSCF2Cl via Halogen Exchange

A mixture of (bromodifluoromethyl)trimethylsilane (TMSCF2Br) and a significant excess of trimethylsilyl chloride (TMSCl) (e.g., a 1:10 molar ratio) is heated in the presence of a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) (5 mol%).[4][5] The reaction is typically performed neat and heated for several hours. Monitoring the reaction progress by 19F NMR spectroscopy is recommended to determine the ratio of TMSCF2Cl to the starting TMSCF2Br.[4][5] It is important to note that this reaction may reach an equilibrium, and driving the reaction to completion can be challenging.[4][5] Purification is typically achieved through fractional distillation.

Mechanism of Action: The Generation of Difluorocarbene

TMSCF2Cl primarily functions as a precursor to difluorocarbene (:CF2), a highly reactive intermediate.[1] The generation of difluorocarbene from TMSCF2Cl can be initiated by a nucleophilic catalyst, most commonly a halide ion such as chloride.[1]

The proposed catalytic cycle is as follows:

-

Activation: A catalytic amount of chloride ion attacks the silicon atom of TMSCF2Cl, forming a transient pentacoordinate silicate species.

-

Anion Formation: This intermediate fragments to release the chlorodifluoromethyl anion (-CF2Cl) and trimethylsilyl chloride (TMSCl).

-

α-Elimination: The unstable -CF2Cl anion rapidly undergoes α-elimination, extruding a chloride ion to generate difluorocarbene (:CF2).

-

Catalyst Regeneration: The liberated chloride ion can then participate in a new catalytic cycle by activating another molecule of TMSCF2Cl.[1]

Applications in Difluoromethylation Reactions

The in situ generated difluorocarbene from TMSCF2Cl is a versatile electrophile that readily reacts with a wide range of nucleophiles.

O-Difluoromethylation of Phenols and Alcohols

The difluoromethylation of phenols to form aryl difluoromethyl ethers is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals.[1][6]

| Substrate Type | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenols | KOH (aq.) | CH2Cl2 | Room Temp. | Moderate to Good |

| Diphenols | KOH (aq.) | CH2Cl2 | Room Temp. | Moderate to Good |

| Alcohols | Weakly acidic/basic | Various | 0 - 110 | Good to Excellent |

Experimental Protocol: O-Difluoromethylation of a Phenol

To a solution of the phenol (1.0 equiv) in a suitable organic solvent (e.g., dichloromethane), an aqueous solution of a base such as potassium hydroxide (excess) is added. TMSCF2Cl (typically 1.5-2.0 equiv) is then added, and the biphasic mixture is stirred vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction is worked up by separating the organic layer, washing with water and brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure. The crude product is then purified by column chromatography.

S-Difluoromethylation of Thiols

Thiols are excellent nucleophiles for trapping difluorocarbene, leading to the formation of difluoromethyl thioethers.

| Substrate Type | Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenols | LiOH | Various | Room Temp. | Good to Excellent |

| Aliphatic Thiols | LiOH | Various | Room Temp. | Good to Excellent |

Experimental Protocol: S-Difluoromethylation of a Thiophenol

In a similar fashion to O-difluoromethylation, the thiophenol (1.0 equiv) is dissolved in a suitable solvent. A base, such as lithium hydroxide, is added, followed by TMSCF2Cl (1.5-2.0 equiv). The reaction is stirred at room temperature until completion. The work-up and purification procedures are analogous to those for O-difluoromethylation.

N-Difluoromethylation of Heterocycles

Nitrogen-containing heterocycles are prevalent motifs in bioactive molecules, and their N-difluoromethylation can significantly impact their properties.

| Substrate Type | Base | Solvent | Temperature (°C) | Yield (%) |

| Indoles | Base | Various | Room Temp. | Moderate to Good |

| Pyrazoles | Base | Various | Room Temp. | Moderate to Good |

| Imidazoles | Base | Various | Room Temp. | Moderate to Good |

Experimental Protocol: N-Difluoromethylation of an Indole

To a solution of the indole (1.0 equiv) in an aprotic solvent such as DMF or THF, a suitable base (e.g., NaH or K2CO3) is added to deprotonate the nitrogen atom. TMSCF2Cl (1.5-2.0 equiv) is then introduced, and the reaction is stirred, often at room temperature or with gentle heating, until the starting material is consumed. The reaction is quenched, and the product is extracted, dried, and purified.

gem-Difluoroolefination of Carbonyl Compounds

In the presence of a phosphine, such as triphenylphosphine (PPh3), TMSCF2Cl can be used for the deoxygenative gem-difluoroolefination of aldehydes and ketones.[4][5] This reaction proceeds through the in situ formation of a difluoromethylene phosphonium ylide.[4][5]

| Substrate Type | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Aldehydes | PPh3, TBAC (cat.) | THF | 100 | Good |

| Ketones | PPh3, TBAC (cat.) | THF | 100 | Moderate to Good |

Experimental Protocol: gem-Difluoroolefination of an Aldehyde

A mixture of the aldehyde (1.0 equiv), TMSCF2Cl (2.0-3.0 equiv), triphenylphosphine (2.0-3.0 equiv), and a catalytic amount of TBAC in a high-boiling solvent like THF is heated in a sealed tube. The reaction is typically monitored by 19F NMR. After completion, the reaction mixture is cooled, and the product is isolated and purified, often by column chromatography.

Conclusion

This compound has emerged as a highly valuable reagent in modern organic synthesis. Its ability to serve as a convenient and efficient precursor to difluorocarbene under relatively mild conditions has broadened the accessibility of difluoromethylated compounds. The non-ozone-depleting nature of TMSCF2Cl, coupled with its versatility in reacting with a wide array of nucleophiles, positions it as a superior alternative to many traditional difluoromethylating agents. For researchers in drug discovery and development, mastering the application of TMSCF2Cl is a key step towards the innovative design of novel therapeutic agents with enhanced properties.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine [beilstein-journals.org]

- 5. Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc.ac.cn [sioc.ac.cn]

An In-Depth Technical Guide on Chlorodifluoro(trimethylsilyl)methane (TMSCF2Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoro(trimethylsilyl)methane, commonly abbreviated as TMSCF2Cl, is a valuable organosilicon reagent in modern organic synthesis. Primarily utilized as a precursor to the highly reactive intermediate difluorocarbene (:CF₂), TMSCF2Cl has become an important tool for the introduction of the difluoromethylene group into organic molecules. The incorporation of this moiety is of significant interest in medicinal chemistry and materials science due to its ability to act as a bioisostere for ether linkages or carbonyl groups, thereby influencing the pharmacokinetic and physicochemical properties of molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of TMSCF2Cl, detailed experimental protocols for its synthesis and key reactions, and a mechanistic understanding of its reactivity.

Physical and Chemical Properties

TMSCF2Cl is a colorless liquid that is stable under anhydrous conditions but should be handled with care due to its reactivity with moisture. A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClF₂Si | N/A |

| Molecular Weight | 158.65 g/mol | N/A |

| Boiling Point | ~85 °C | [1] |

| Appearance | Colorless liquid | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Note: Some physical properties, such as density, are predicted values and should be used with caution.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and purity assessment of TMSCF2Cl. While a complete set of publicly available, experimentally determined spectra is not readily accessible, typical chemical shift ranges and fragmentation patterns for related compounds can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group.

-

¹³C NMR: The spectrum should display a signal for the methyl carbons of the trimethylsilyl group and a triplet for the chlorodifluoromethyl carbon due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.

-

²⁹Si NMR: A triplet should be observed for the silicon atom due to coupling with the two fluorine atoms.

Mass Spectrometry (MS):

The mass spectrum of TMSCF2Cl is expected to exhibit fragmentation patterns characteristic of trimethylsilyl compounds, including the loss of a methyl radical (M-15) to form the [M-CH₃]⁺ ion. Further fragmentation may involve the loss of the chlorodifluoromethyl group.

Synthesis of TMSCF2Cl

TMSCF2Cl can be synthesized through several routes, with the reaction of bromochlorodifluoromethane (CF₂BrCl) with aluminum and chlorotrimethylsilane being a notable method.[1]

Experimental Protocol: Synthesis from CF₂BrCl[1]

Materials:

-

Bromochlorodifluoromethane (CF₂BrCl)

-

Aluminum powder

-

Chlorotrimethylsilane (Me₃SiCl)

-

N-methylpyrrolidinone (NMP), anhydrous

Procedure:

-

In a thick-walled glass reaction tube equipped with a magnetic stirrer, add anhydrous N-methylpyrrolidinone (NMP) and aluminum powder.

-

Add chlorotrimethylsilane (Me₃SiCl) to the suspension.

-

Cool the reaction tube and introduce a measured amount of bromochlorodifluoromethane (CF₂BrCl).

-

Seal the reaction tube and allow the mixture to stir at room temperature overnight.

-

After the reaction is complete, carefully vent the tube and process the reaction mixture to isolate the product. Purification can be achieved by distillation.

Note: This reaction should be carried out with appropriate safety precautions in a well-ventilated fume hood due to the use of a gaseous reagent and the potential for pressure buildup.

Chemical Reactivity and Applications

The primary utility of TMSCF2Cl stems from its ability to serve as a convenient source of difluorocarbene under mild conditions. This reactivity is harnessed in several important synthetic transformations.

Generation of Difluorocarbene

The generation of difluorocarbene from TMSCF2Cl is typically initiated by a nucleophilic catalyst, such as a chloride ion. The proposed mechanism involves the attack of the chloride ion on the electrophilic silicon atom, leading to the formation of a pentacoordinate siliconate intermediate. This intermediate then fragments to release the chlorodifluoromethyl anion (⁻CF₂Cl), which readily undergoes α-elimination of a chloride ion to afford difluorocarbene (:CF₂).

Gem-Difluoroolefination of Carbonyl Compounds

TMSCF2Cl, in combination with triphenylphosphine (PPh₃), is an effective reagent system for the deoxygenative gem-difluoroolefination of aldehydes and ketones.[4][5][6] This Wittig-type reaction provides a direct route to 1,1-difluoroalkenes, which are valuable synthetic intermediates and bioisosteres.

Materials:

-

4-Nitrobenzaldehyde

-

(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl)

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., THF or Toluene)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 4-nitrobenzaldehyde and triphenylphosphine.

-

Dissolve the solids in the anhydrous solvent.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel to obtain the desired 1-(1,1-difluoro-2-propen-1-yl)-4-nitrobenzene.

Difluorocyclopropanation of Alkenes

The difluorocarbene generated from TMSCF2Cl readily undergoes [2+1] cycloaddition reactions with a variety of alkenes to afford gem-difluorocyclopropanes. This transformation is a powerful method for introducing the strained and synthetically versatile difluorocyclopropyl motif.

Materials:

-

Styrene

-

This compound (TMSCF₂Cl)

-

Chloride ion source (e.g., tetrabutylammonium chloride - TBAC), catalytic amount

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a sealed reaction vessel, dissolve styrene and a catalytic amount of tetrabutylammonium chloride in anhydrous toluene.

-

Add this compound to the solution.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by GC-MS.

-

After completion, cool the reaction to room temperature.

-

The product, 1,1-difluoro-2-phenylcyclopropane, can be purified by distillation or column chromatography.

Conclusion

This compound is a versatile and valuable reagent for the introduction of the difluoromethylene group in organic synthesis. Its ability to generate difluorocarbene under relatively mild conditions makes it a key component in the synthetic chemist's toolbox for the preparation of gem-difluoroolefins and gem-difluorocyclopropanes. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, particularly in the fields of drug discovery and materials science. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling and using TMSCF2Cl.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (Chlorodifluoromethyl)trimethylsilane

(Chlorodifluoromethyl)trimethylsilane , with the CAS number 115262-00-5, is a versatile reagent in organic synthesis, primarily utilized as a source of difluorocarbene (:CF2).[1][2] Its application is prominent in the synthesis of gem-difluoroolefins, which are significant intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the safety and handling procedures for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid.[3] While some sources provide predicted data, it is crucial to refer to the supplier's specific data for accurate information.

| Property | Value | Source |

| Molecular Formula | C4H9ClF2Si | [1][4] |

| Molecular Weight | 158.65 g/mol | [1][4] |

| Boiling Point | 90.0 ± 40.0 °C (Predicted) | [3] |

| Density | 1.039 ± 0.06 g/cm3 (Predicted) | [3] |

| Form | Liquid | [3][5] |

| Color | Colorless | [1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][5] |

Safety and Hazard Information

Proper handling of this compound is critical due to its potential hazards. The following tables summarize the key safety information based on available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[5] |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H225 | Highly flammable liquid and vapour.[5] |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] |

| Precautionary | P233 | Keep container tightly closed.[5] |

| Precautionary | P240 | Ground/bond container and receiving equipment.[5] |

| Precautionary | P241 | Use explosion-proof electrical/ ventilating/ lighting equipment.[5] |

| Precautionary | P242 | Use only non-sparking tools.[5] |

| Precautionary | P243 | Take precautionary measures against static discharge.[5] |

| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6] |

| Precautionary | P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| Precautionary | P403+P235 | Store in a well-ventilated place. Keep cool.[5] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Wear chemical impermeable gloves.[7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7] |

Handling and Storage Procedures

Safe handling and storage are paramount to prevent accidents and exposure.

Handling:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Avoid breathing mist, gas, or vapors.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed and stored under an inert atmosphere.[5][6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

It is noted that the reagent is stable under normal conditions but may react with moisture and air.[1]

Accidental Release and First Aid Measures

Accidental Release:

-

Ensure adequate ventilation and remove all sources of ignition.[7]

-

Evacuate personnel to a safe area.[7]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]

-

Contain and collect the spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local / national regulations.[7]

First Aid:

-

General advice: Consult a physician. Show the safety data sheet to the doctor in attendance.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Experimental Protocol: Deoxygenative gem-Difluoroolefination of Aldehydes

This compound is effectively used in Wittig-type gem-difluoroolefination reactions in the presence of triphenylphosphine (PPh3).[2][8] The following is a representative experimental protocol.

Materials:

-

Aldehyde (e.g., 1-naphthaldehyde)

-

This compound (TMSCF2Cl)

-

Triphenylphosphine (PPh3)

-

Tetrabutylammonium chloride (TBAC) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Pressure tube

Procedure:

-

To a pressure tube, add the aldehyde (0.5 mmol), triphenylphosphine (PPh3), and a catalytic amount of tetrabutylammonium chloride (TBAC).[9][10]

-

Add this compound (TMSCF2Cl) to the reaction mixture.[9][10]

-

Seal the pressure tube and heat the reaction mixture at 100 °C for 8 hours.[9][10]

-

After the reaction is complete, cool the mixture to room temperature.

-

The formation of the difluorinated alkene product can be confirmed by 19F NMR spectroscopy.[9][10]

Visualizations

Logical Relationship: Proposed Reaction Mechanism

The following diagram illustrates the proposed pathways for the formation of the difluoromethylene triphenylphosphonium ylide, a key intermediate in the gem-difluoroolefination reaction.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine [beilstein-journals.org]

- 3. This compound CAS#: 115262-00-5 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 115262-00-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-journals.org [beilstein-journals.org]

Theoretical Insights into the Reactivity of Trimethylsilyl-chlorodifluoromethane (TMSCF2Cl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical underpinnings of trimethylsilyl-chlorodifluoromethane (TMSCF2Cl) reactivity. While direct computational studies on TMSCF2Cl are not extensively available in peer-reviewed literature, this paper extrapolates from the well-documented reactivity of analogous organosilicon reagents, such as the Ruppert-Prakash reagent (TMSCF3), and integrates available experimental data to construct a robust theoretical framework. This guide will be an invaluable resource for researchers in organic synthesis and drug development, offering insights into reaction mechanisms, predictive reactivity models, and practical experimental considerations.

Introduction: The Role of Fluorinated Motifs in Modern Chemistry

The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Among the various fluorinated moieties, the chlorodifluoromethyl group (CF2Cl) offers a distinct set of steric and electronic characteristics. Trimethylsilyl-chlorodifluoromethane (TMSCF2Cl) has emerged as a key reagent for the introduction of this group, necessitating a deeper understanding of its reactivity from a theoretical perspective.

Organosilicon reagents, in general, are valued for their stability and the tunable reactivity of the silicon-carbon bond.[1] The reactivity of these compounds is typically initiated by the activation of the Si-C bond, often through nucleophilic attack on the silicon center.[2][3] This guide will explore the theoretical basis for this activation and the subsequent transfer of the chlorodifluoromethyl group to electrophilic substrates.

Theoretical Framework for TMSCF2Cl Reactivity

The reactivity of TMSCF2Cl is predicated on the activation of the Si-CF2Cl bond. By analogy with the extensively studied Ruppert-Prakash reagent (TMSCF3), the primary pathway for this activation is initiated by a nucleophilic attack on the silicon atom.[4] This process leads to the formation of a hypervalent silicon intermediate, which is less stable and poised to release a reactive chlorodifluoromethyl species.

Nucleophilic Activation at Silicon

The initial and crucial step in the reaction of TMSCF2Cl is the coordination of a nucleophile to the silicon atom. This can be a catalytic amount of a Lewis base, such as a fluoride ion (from sources like TBAF or CsF), or another nucleophile present in the reaction mixture. The attack of the nucleophile on the silicon atom transitions the silicon from a tetracoordinate to a pentacoordinate, hypervalent state.

Figure 1: Nucleophilic Activation of TMSCF2Cl

Generation of the Reactive Chlorodifluoromethyl Species

The hypervalent silicon intermediate is a transient species that readily collapses to generate a more stable silicon species and the reactive chlorodifluoromethyl anion equivalent. This "CF2Cl-" species is a potent nucleophile that can then react with a wide range of electrophiles.

Figure 2: Generation of the Nucleophilic Species

Application in Organic Synthesis: A Case Study

Experimental work by Zhang and colleagues has demonstrated the utility of TMSCF2Cl in the deoxygenative gem-difluoroolefination of carbonyl compounds.[5][6][7][8] This reaction proceeds via a Wittig-type mechanism and highlights a different, yet related, reaction pathway where TMSCF2Cl serves as a precursor to difluorocarbene (:CF2).

Proposed Mechanism of Difluorocarbene Generation

In the presence of triphenylphosphine (PPh3), TMSCF2Cl can be activated to generate difluorocarbene. It is proposed that PPh3 can act as the initial nucleophile, attacking the silicon atom. The resulting intermediate then eliminates difluorocarbene, which is subsequently trapped by another molecule of PPh3 to form the corresponding ylide.[1]

Figure 3: Proposed Mechanism for Difluorocarbene Generation

Wittig-Type Reaction with Carbonyls

The generated phosphonium ylide (Ph3P=CF2) then undergoes a classical Wittig reaction with aldehydes or ketones to afford the corresponding gem-difluoroolefins.

Figure 4: Wittig Reaction with a Carbonyl Compound

Data Presentation: Comparative Reactivity

Experimental data from the work of Zhang et al. allows for a comparison of the efficacy of TMSCF2Cl with related silyl reagents in the gem-difluoroolefination of 1-naphthaldehyde.[6][8]

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

| TMSCF2Cl | 100 | 8 | 69 |

| TMSCF2Br | 100 | 8 | 55 |

| TMSCF3 | 100 | 8 | <5 |

Table 1: Comparison of TMSCF2X reagents in the gem-difluoroolefination of 1-naphthaldehyde.[6][8]

The data clearly indicates that under these specific reaction conditions, TMSCF2Cl is a more effective reagent for this transformation than its bromo- and trifluoromethyl- analogues.[6]

Experimental Protocols

The following is a representative experimental protocol for the gem-difluoroolefination of an aldehyde using TMSCF2Cl, based on the work of Zhang et al.[6]

General Procedure for the Deoxygenative gem-difluoroolefination of Aldehydes:

-

To a sealed tube are added the aldehyde (0.5 mmol), triphenylphosphine (1.5 mmol), and a catalytic amount of tetrabutylammonium chloride (TBAC, 0.05 mmol).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous tetrahydrofuran (THF, 2.0 mL) is added, followed by TMSCF2Cl (1.0 mmol).

-

The reaction mixture is heated to 100 °C and stirred for the time indicated for the specific substrate (typically 8-12 hours).

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired gem-difluoroolefin.

Conclusion and Future Outlook

While dedicated theoretical studies on the reactivity of TMSCF2Cl are still forthcoming, a strong inferential case can be built from the well-established chemistry of analogous organosilicon reagents and the available experimental data. The nucleophilic activation at the silicon center remains the pivotal step in initiating the transfer of the "CF2Cl" group or the generation of difluorocarbene.

The superior performance of TMSCF2Cl in certain transformations compared to its analogues suggests a subtle interplay of electronic and steric effects that warrants further computational investigation. Future theoretical studies employing Density Functional Theory (DFT) could provide valuable quantitative data on activation energies, transition state geometries, and reaction pathways, further refining our understanding of this versatile reagent and paving the way for its broader application in the synthesis of novel fluorinated molecules for the pharmaceutical and agrochemical industries.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. (Chlorodifluoromethyl)trimethylsilane | 115262-00-5 | Benchchem [benchchem.com]

- 3. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine [beilstein-journals.org]

- 7. Deoxygenative gem-difluoroolefination of carbonyl compounds with this compound and triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Advent of a Versatile Reagent: The Discovery and History of (Chlorodifluoromethyl)trimethylsilane

(Chlorodifluoromethyl)trimethylsilane , often abbreviated as TMSCF₂Cl, has emerged as a valuable reagent in synthetic organic chemistry, primarily for the introduction of the difluoromethylene (-CF₂-) and chlorodifluoromethyl (-CF₂Cl) moieties into organic molecules. Its discovery in the late 20th century provided chemists with a more convenient and efficient tool compared to previously available methods, paving the way for advancements in the synthesis of fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries.

The seminal work on the synthesis of this compound was published in 1997 by a team of researchers including Andrei K. Yudin, G. K. Surya Prakash, and George A. Olah.[1] Their research detailed a novel and high-yielding method for the preparation of this important reagent.

The Pioneering Synthesis: A Reductive Silylation Approach

The initial and most significant synthesis of this compound was achieved through the reductive silylation of bromochlorodifluoromethane (CF₂BrCl) .[1] This method proved to be a breakthrough as it utilized readily available starting materials and offered a straightforward route to the desired product in good yields.

The reaction involves the selective reduction of the carbon-bromine bond in bromochlorodifluoromethane in the presence of an aluminum reductant and chlorotrimethylsilane (TMSCl) as the silylating agent. The reaction is typically carried out in N-methylpyrrolidinone (NMP) as the solvent at room temperature.[1]

Table 1: Key Synthesis of this compound

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| Bromochlorodifluoromethane (CF₂BrCl) | Aluminum powder, Chlorotrimethylsilane (TMSCl) | NMP | Room Temperature | This compound | Good |

Experimental Protocol: The Original Synthesis

The following is a detailed methodology for the synthesis of this compound as described in the foundational literature.

Materials:

-

Bromochlorodifluoromethane (CF₂BrCl)

-

Aluminum powder

-

Chlorotrimethylsilane (TMSCl)

-

N-methylpyrrolidinone (NMP)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

To a stirred suspension of aluminum powder in N-methylpyrrolidinone under an inert atmosphere, chlorotrimethylsilane is added.

-

Bromochlorodifluoromethane is then introduced to the reaction mixture.

-

The reaction is stirred at room temperature.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification of the crude product by distillation yields pure this compound.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Boiling Point | Not explicitly stated in initial reports |

| ¹H NMR | Not explicitly stated in initial reports |

| ¹³C NMR | Not explicitly stated in initial reports |

| ¹⁹F NMR | Not explicitly stated in initial reports |

Note: While the initial publication established the synthesis, detailed and specific characterization data was not fully elaborated in the preliminary communications.

Logical Relationship of the Synthesis

The synthesis of this compound can be visualized as a straightforward process involving the activation of the starting material and subsequent trapping with a silylating agent.

Caption: Reductive silylation of bromochlorodifluoromethane.

Significance and Further Developments

The discovery of this synthetic route to this compound was a significant milestone in organofluorine chemistry. It provided a practical and efficient method for preparing a reagent that could serve as a precursor to the difluorocarbene (:CF₂) or as a nucleophilic chlorodifluoromethylating agent. This has enabled the synthesis of a wide array of gem-difluorinated compounds, which are important motifs in many biologically active molecules. Subsequent research has built upon this foundational work, exploring the reactivity of TMSCF₂Cl in various organic transformations and developing new applications for this versatile reagent.

References

Methodological & Application

Application Notes and Protocols for Gem-Difluoroolefination using TMSCF2Cl and PPh3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gem-difluoroolefination of carbonyl compounds utilizing (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) and triphenylphosphine (PPh3). This method offers a straightforward and effective route to synthesize 1,1-difluoroalkenes, which are valuable precursors in organic synthesis and serve as bioisosteres for enzyme inhibitors.[1][2][3]

The combination of TMSCF2Cl and PPh3 facilitates the deoxygenative gem-difluoroolefination of various aldehydes and activated ketones.[1][2][3] This reaction is believed to proceed through a Wittig-type mechanism, involving the in-situ generation of a difluoromethylene phosphonium ylide.[3][4] Comparative studies have demonstrated that TMSCF2Cl is a more effective reagent for this transformation than its bromo (TMSCF2Br) and trifluoromethyl (TMSCF3) analogs.[1][2][3][5]

Reaction Principle and Mechanism

The core of this protocol is a Wittig-type reaction where triphenylphosphine (PPh3) reacts with this compound (TMSCF2Cl) to generate a difluoromethylene phosphonium ylide in situ. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to yield the corresponding gem-difluoroolefin and triphenylphosphine oxide.

Two plausible mechanisms for the formation of the difluoromethylene triphenylphosphonium ylide have been proposed.[6] One pathway involves the initial activation of the C-Si bond by PPh3, while the other suggests the initial activation of the C-Cl bond.[6] Both pathways ultimately lead to the formation of the key ylide intermediate.

Figure 1: Proposed Wittig-type reaction pathway.

Experimental Protocols